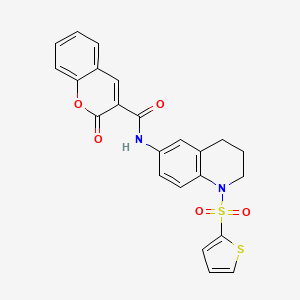

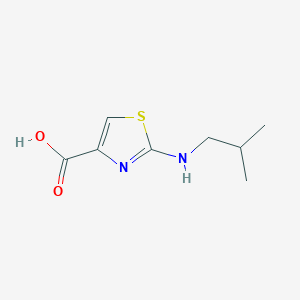

![molecular formula C17H23BN2O3 B2415733 1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole CAS No. 2246800-86-0](/img/structure/B2415733.png)

1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole” is a chemical compound. The compound is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of this compound could involve the use of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” as a starting material . This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-15(8-14-10)9-6-16-7-9/h5,8-9H,6-7H2,1-4H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms. Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.08 g/mol . It is insoluble in water . The compound is a crystalline powder and has a brown color . It has a melting point range of 90.0°C to 96.0°C .科学的研究の応用

Synthesis and Structural Analysis

Synthesis and Characterization : Studies like those conducted by Liao et al. (2022) and Wu et al. (2021) focus on synthesizing and characterizing compounds structurally similar to the one . These studies utilize techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction to confirm the structure of the compounds and are foundational for understanding their properties (Liao et al., 2022) (Wu et al., 2021).

Density Functional Theory (DFT) Studies : Research also employs DFT calculations for comparative analysis of spectroscopic data and geometrical parameters, as seen in the works of Liao et al. (2022) and Wu et al. (2021). This helps in understanding the electronic structure and potential applications of these compounds (Liao et al., 2022) (Wu et al., 2021).

Potential Applications in Various Fields

Organic Electronics and Fluorescence Probes : Bifari and El-Shishtawy (2021) describe the synthesis of organic electron-donors derived from similar compounds, hinting at potential applications in organic electronics and as key intermediates in synthetic approaches (Bifari & El-Shishtawy, 2021).

Synthesis of Fluorescent Probes : The study by Shen You-min (2014) focuses on synthesizing a novel near-infrared fluorescence probe of carbazole borate ester including indole, suggesting possible use in fluorescence-based applications (Shen You-min, 2014).

Pharmacological Applications : Ganellin et al. (1996) explored the synthesis of substituted (phenoxyethyl)- and (phenoxypropyl)imidazoles, indicating potential pharmacological applications, especially in histamine antagonism (Ganellin et al., 1996).

Safety and Hazards

The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

将来の方向性

The compound has potential applications in the field of pharmaceuticals and chemical intermediates . It can be used for borylation at the benzylic C-H bond of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides to form aryl boronates . These reactions suggest that the compound could be used in the synthesis of a wide range of substances in the future.

特性

IUPAC Name |

1-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-6-5-7-15(12-14)21-11-10-20-9-8-19-13-20/h5-9,12-13H,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJGIKJOLUACJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

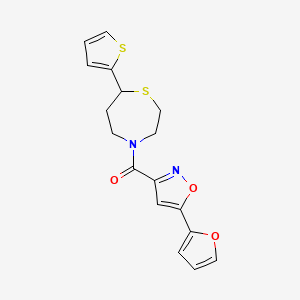

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2415652.png)

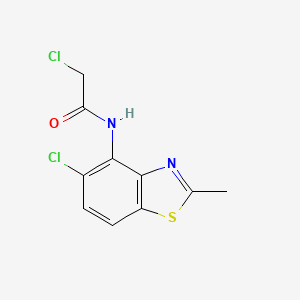

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)

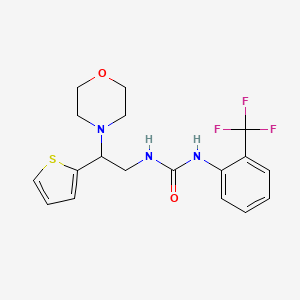

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B2415654.png)

![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)

![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)prop-2-enamide](/img/structure/B2415672.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2415673.png)